molecular formula C17H20N2O4S2 B2485861 Methyl (4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 1797618-03-1

Methyl (4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2485861
CAS No.: 1797618-03-1
M. Wt: 380.48
InChI Key: BSEUXIUXGLOOEE-UHFFFAOYSA-N
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Description

Methyl (4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a synthetic small molecule characterized by a piperidine core substituted with a thiophen-2-yl group at the 4-position. The piperidine nitrogen is linked via a sulfonyl bridge to a para-substituted phenyl ring bearing a methyl carbamate moiety.

Properties

IUPAC Name

methyl N-[4-(4-thiophen-2-ylpiperidin-1-yl)sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-23-17(20)18-14-4-6-15(7-5-14)25(21,22)19-10-8-13(9-11-19)16-3-2-12-24-16/h2-7,12-13H,8-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEUXIUXGLOOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl (4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. The sulfonyl group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key structural analogs and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Structural Features

Compound Name Core Structure Substituents (Site A) Linker Group Key Functional Groups
Methyl (4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate Piperidine-thiophene 4-(Methyl carbamate)phenyl Sulfonyl (-SO₂-) Carbamate, sulfonyl, thiophene
Compound 16 (from ) Piperidine-thiophene 4-(Trifluoromethyl)phenyl Carbonyl (-C=O) Trifluoromethyl, ketone, thiophene

Key Observations:

In contrast, Compound 16 (4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butan-1-one) has a trifluoromethyl (-CF₃) group, known for its electron-withdrawing effects and lipophilicity enhancement .

Compound 16 employs a ketone (-C=O) linker, which may allow greater conformational flexibility but reduce hydrolytic stability.

Pharmacological Implications:

  • The carbamate group in the target compound could act as a prodrug moiety, undergoing enzymatic hydrolysis to release an active amine. This contrasts with the trifluoromethyl group in Compound 16, which is metabolically inert and often used to prolong half-life.
  • The thiophene substituent on the piperidine ring in both compounds may enhance aromatic stacking interactions with biological targets, such as neurotransmitter receptors or enzymes.

Pharmacokinetic and Physicochemical Properties (Hypothetical)

  • Solubility: Higher aqueous solubility compared to Compound 16 due to the polar sulfonyl and carbamate groups.
  • Metabolic Stability: The carbamate group may slow hepatic degradation compared to the ketone linker in Compound 16.
  • Bioavailability: Moderate blood-brain barrier penetration due to balanced lipophilicity (logP ~2.5–3.5).

Biological Activity

Methyl (4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate, a complex organic compound, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Inhibition of Tubulin Polymerization : The compound interferes with the polymerization of tubulin, an essential process for cell division, leading to antiproliferative effects in cancer cells.
  • Interaction with Receptors : The piperidine ring may interact with neurotransmitter receptors, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins.

Anticancer Properties

This compound has shown promise in cancer research. A study reported that it significantly inhibited tumor cell proliferation and migration. The results indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering ferroptosis in tumor cells. Notably, the expression levels of key proteins involved in the ferroptosis pathway were also affected .

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, demonstrating potential effectiveness in inhibiting bacterial growth.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits tumor cell proliferation
AntimicrobialEffective against certain bacterial strains
MechanismInhibits tubulin polymerization

Case Study: Anticancer Efficacy

In a controlled laboratory setting, this compound was administered to various cancer cell lines. The study utilized MTT assays to measure cell viability and colony formation assays to assess long-term proliferation effects. Results showed that at concentrations above 10 µM, significant reductions in cell viability were observed, correlating with increased ROS levels and the induction of ferroptosis .

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